2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
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Overview
Description
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in allylation and benzylation reactions . In biology, it has been studied for its DNA-binding affinities and potential as an antimicrobial agent . In medicine, it is being explored for its potential therapeutic effects, including anticancer and antifungal activities . In industry, it is used in the synthesis of various heterocyclic compounds .
Preparation Methods
Chemical Reactions Analysis
2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium hydroxide, acetic acid, and carbon disulfide . Major products formed from these reactions include different substituted triazoloquinazolines .
Mechanism of Action
The mechanism of action of 2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol involves its interaction with molecular targets such as enzymes and DNA. It potently intercalates DNA, which can inhibit the replication of cancer cells . The compound also binds to various enzymes, affecting their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is unique due to its specific structure and reactivity. Similar compounds include 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives and 1,2,4-triazolo[4,3-a]quinoxaline . These compounds share similar heterocyclic structures but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c1-6-11-9-7-4-2-3-5-8(7)12-10(15)14(9)13-6/h2-5H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYMWNARIQBYDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C3C=CC=CC3=NC(=S)N2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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